Rasagiline

Beschreibung

Historical Context of Monoamine Oxidase Inhibitors in Neurotherapeutics

The history of monoamine oxidase inhibitors (MAOIs) in neurotherapeutics dates back over 60 years. The first class of drugs introduced to treat depressive disorders were MAOIs, targeting the two isoforms, MAO-A and MAO-B, which are responsible for the metabolism of monoamine neurotransmitters. scirp.orgresearchgate.net Early MAOIs, such as iproniazid, demonstrated efficacy in treating depression. scirp.org However, the initial enthusiasm was tempered by significant side effects, including hypertensive crises, particularly when combined with foods rich in tyramine (B21549) (the "cheese effect"), and potential hepatotoxicity, leading to the withdrawal of some early compounds. scirp.orgresearchgate.netresearchgate.net

Further research led to the identification of the two distinct MAO isoforms, MAO-A and MAO-B, and the development of more selective inhibitors. mdpi.com MAO-A is primarily involved in the metabolism of serotonin (B10506) and norepinephrine, while MAO-B is the main enzyme responsible for dopamine (B1211576) degradation in the human brain. drugbank.comexplorationpub.com This distinction paved the way for developing selective MAO-B inhibitors with potentially fewer side effects compared to non-selective inhibitors. Selective MAO-B inhibitors have been found to provide therapeutic benefits in the management of Parkinson's disease. researchgate.net

Evolution of Rasagiline within MAO-B Inhibitor Development

The development of selective MAO-B inhibitors marked a significant evolution in neurotherapeutics. Selegiline (B1681611) was the first selective MAO-B inhibitor to be approved for the treatment of PD. wikipedia.orgclinicaltrialsarena.com Building upon this, this compound emerged as a second-generation MAO-B inhibitor. clinicaltrialsarena.comopenaccessjournals.comnih.gov

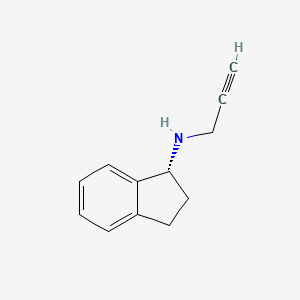

This compound mesylate was developed in 1987 by Teva Pharmaceutical Industries Ltd. openaccessjournals.com Its chemical structure, N-propargyl-1(R)-aminoindan, is the R-isomer of the chiral parent compound AGN 1135. openaccessjournals.com this compound is characterized as a secondary cyclic benzylamine (B48309) propargylamine (B41283) pharmacophore. openaccessjournals.com Compared to selegiline, this compound was developed with an improved metabolite profile. clinicaltrialsarena.comopenaccessjournals.com Unlike selegiline, which is metabolized into amphetamine and methamphetamine derivatives, this compound's main metabolite is 1-aminoindan, which has also shown neuroprotective effects in various models. drugbank.comopenaccessjournals.comnih.gov This difference in metabolism contributes to this compound potentially having fewer amphetamine-related side effects such as increased blood pressure, sleep disturbances, and euphoria, which can be seen with selegiline. clinicaltrialsarena.com

Preclinical studies in animal models and cell cultures have indicated that this compound is a more potent MAO-B inhibitor than selegiline, showing 3 to 15 times greater potency in in vivo rat studies. explorationpub.comopenaccessjournals.comnih.gov The propargyl chain in this compound's structure is considered essential, forming a covalent and irreversible bond with the flavin adenine (B156593) dinucleotide moiety of the MAO enzyme. openaccessjournals.com

The development of this compound aimed to provide a selective, irreversible MAO-B inhibitor with a favorable metabolic profile for the treatment of Parkinson's disease. openaccessjournals.comnih.govcapes.gov.br

Current Research Landscape and Academic Significance of this compound

This compound holds a prominent position in the current neurological research landscape, particularly concerning Parkinson's disease. Its academic significance stems from its established role as a symptomatic treatment and the ongoing investigation into its potential neuroprotective or disease-modifying effects. openaccessjournals.comnih.govpracticalneurology.comdavisphinneyfoundation.org

Research continues to explore the multifaceted mechanisms of action of this compound beyond its primary role as an MAO-B inhibitor. While the precise mechanisms are not fully understood, the inhibition of MAO-B leads to increased extracellular dopamine levels in the striatum, which is believed to mediate its beneficial effects on motor function in PD. drugbank.com

However, numerous in vitro and in vivo studies suggest that this compound may exert neuroprotective effects independent of MAO inhibition. openaccessjournals.comnih.govpracticalneurology.comdavisphinneyfoundation.orgpreprints.orgmdpi.com These potential mechanisms include anti-apoptotic effects, upregulation of anti-apoptotic factors like Bcl-2 and Bcl-xL, inhibition of proapoptotic factors such as Bax, and suppression of oxidative stress by increasing the expression of antioxidant enzymes like superoxide (B77818) dismutase and catalase. openaccessjournals.comnih.govpracticalneurology.compreprints.orgmdpi.comalzdiscovery.org Studies have also indicated that this compound may protect neurons by improving mitochondrial integrity and activating the Akt/Nrf2 redox-signaling pathway. preprints.org Furthermore, research suggests that this compound and its main metabolite, aminoindan, may prevent alpha-synuclein (B15492655) oligomerization and aggregation, a key pathological feature in synucleinopathies like PD. mdpi.comuniroma1.it

Clinical trials have investigated this compound's efficacy in both early and advanced PD. Studies like TEMPO, PRESTO, and LARGO have demonstrated its symptomatic benefits, showing improvements in UPDRS scores and reduction in off-time in patients experiencing motor fluctuations. clinicaltrialsarena.comopenaccessjournals.compracticalneurology.comnih.gov

The question of whether this compound has a disease-modifying effect remains a significant area of research. Delayed-start studies, such as a controlled, randomized study in early PD and the ADAGIO trial, have provided suggestive evidence of slower disease progression with early this compound treatment, although the results have sometimes shown discrepancies between different doses, leading to varied interpretations and regulatory decisions. openaccessjournals.comnih.govpracticalneurology.comdavisphinneyfoundation.orgnih.govscirp.org A second large, randomized, double-blind, placebo-controlled, delayed-start study was underway to further investigate potential disease-modifying activity. openaccessjournals.com

Current academic research also focuses on comparing this compound with other MAO-B inhibitors like selegiline and the newer reversible inhibitor safinamide, examining differences in potency, selectivity, metabolic profiles, and potential neuroprotective advantages. clinicaltrialsarena.comnih.govscirp.orgbiorxiv.org

The ongoing research into this compound's mechanisms, its potential neuroprotective properties, and its comparative effectiveness solidifies its importance in the academic and clinical understanding of neurodegenerative diseases.

Here is a summary of research findings on this compound's effects:

| Study Type | Observed Effect | Reference(s) |

| Preclinical (in vitro/vivo) | Neuroprotective effects (independent of MAO inhibition) | openaccessjournals.comnih.govpracticalneurology.comdavisphinneyfoundation.orgpreprints.orgmdpi.com |

| Preclinical (in vitro/vivo) | Anti-apoptotic effects (increase Bcl-2/Bcl-xL, inhibit Bax) | openaccessjournals.comnih.govmdpi.comalzdiscovery.org |

| Preclinical (in vitro/vivo) | Suppression of oxidative stress (increase superoxide dismutase, catalase) | practicalneurology.compreprints.org |

| Preclinical (in vitro/vivo) | Improved mitochondrial integrity, activated Akt/Nrf2 pathway | preprints.org |

| Preclinical (in vitro/vivo) | Prevention of alpha-synuclein oligomerization and aggregation | mdpi.comuniroma1.it |

| Preclinical (animal models) | Increased extracellular striatal dopamine levels | drugbank.comopenaccessjournals.com |

| Clinical (TEMPO study) | Symptomatic benefit in early PD (improved UPDRS scores vs placebo) | clinicaltrialsarena.comopenaccessjournals.comnih.govpracticalneurology.com |

| Clinical (PRESTO, LARGO) | Reduction in off-time in advanced PD with motor fluctuations (as adjunct to levodopa) | clinicaltrialsarena.comopenaccessjournals.compracticalneurology.comnih.gov |

| Clinical (Delayed-start) | Suggestion of slower disease progression (possible disease-modifying effect), though results varied by dose | openaccessjournals.comnih.govpracticalneurology.comdavisphinneyfoundation.orgnih.govscirp.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOKEQAAGRXIBM-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCN[C@@H]1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041112 | |

| Record name | Rasagiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rasagiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.49e-02 g/L | |

| Record name | Rasagiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

136236-51-6 | |

| Record name | Rasagiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136236-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rasagiline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136236516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rasagiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | rasagiline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rasagiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rasagiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RASAGILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/003N66TS6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RASAGILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Rasagiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Investigations of Rasagiline S Actions

Selective Monoamine Oxidase-B Inhibition and Dopaminergic Modulation

Rasagiline's primary mechanism involves the inhibition of MAO-B, an enzyme crucial for the metabolism of dopamine (B1211576) in the brain. drugbank.compatsnap.comclinicaltrialsarena.com By inhibiting MAO-B, this compound increases the availability of dopamine, particularly in the striatum, a brain region significantly affected in conditions characterized by dopamine deficiency. drugbank.comwikipedia.orgpatsnap.com

Irreversible Covalent Binding to MAO-B

This compound exerts its inhibitory effect by forming a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor at the active site of the MAO-B enzyme. nih.govdrugbank.compatsnap.commdpi.com This binding is irreversible, leading to the permanent inactivation of the enzyme molecule. nih.govdrugbank.compatsnap.com Consequently, the recovery of MAO-B activity requires the synthesis of new enzyme molecules, which takes several weeks. patsnap.com This irreversible binding contributes to the prolonged duration of this compound's effects, independent of its relatively short elimination half-life. wikipedia.org

Impact on Striatal Dopamine Levels

Inhibition of MAO-B by this compound leads to a reduction in the metabolic breakdown of dopamine, resulting in increased extracellular dopamine levels in the striatum. drugbank.comnih.govwikipedia.orgpatsnap.com Studies using microdialysis in rats have demonstrated this elevation in striatal dopamine following this compound administration. nih.govopenaccessjournals.comrmmj.org.il This increase in dopamine is considered a primary mechanism by which this compound provides symptomatic benefit. drugbank.comnih.gov

MAO-B vs. MAO-A Selectivity at Therapeutic Doses

This compound is characterized by its selectivity for MAO-B over MAO-A. nih.govdrugbank.comwikipedia.orgfrontiersin.org At recommended therapeutic doses, this compound achieves near-complete inhibition of MAO-B activity (typically >90%) while causing minimal inhibition of MAO-A. nih.govnih.gov This selectivity is important because MAO-A is primarily involved in the metabolism of other monoamines like serotonin (B10506) and norepinephrine, as well as dietary tyramine (B21549). drugbank.compatsnap.comdpic.org The high selectivity for MAO-B at therapeutic doses minimizes the risk of interactions with tyramine-rich foods, often referred to as the "cheese effect". nih.govfrontiersin.org

Data from in vitro and ex vivo studies illustrate this selectivity:

| Enzyme | Species | IC50/ED50 Value (nM or mg/kg) | Selectivity Ratio (MAO-A/MAO-B) | Source |

| MAO-B | Rat brain (in vitro) | 4.43 ± 0.92 nM | 93 | nih.gov |

| MAO-A | Rat brain (in vitro) | 412 ± 123 nM | nih.gov | |

| MAO-B | Rat brain (ex vivo, single dose) | 0.1 ± 0.01 mg/kg | - | nih.gov |

| MAO-A | Rat brain (ex vivo, single dose) | 6.48 ± 0.81 mg/kg | - | nih.gov |

| MAO-B | Human brain (in vitro) | 1.4 x 10-8 M | 51 | dpic.org |

| MAO-A | Human brain (in vitro) | 7.1 x 10-7 M | dpic.org |

Note: IC50 refers to the half-maximal inhibitory concentration in vitro; ED50 refers to the half-maximal effective dose ex vivo.

Neuroprotective Mechanisms Beyond MAO-B Inhibition

Beyond its well-established role in MAO-B inhibition, research suggests that this compound possesses neuroprotective properties that may be independent of its enzymatic activity. nih.govopenaccessjournals.comnih.govrmmj.org.il These effects have been observed in various in vitro and in vivo models of neurodegeneration. nih.govnih.govopenaccessjournals.comnih.gov

Anti-apoptotic Effects

One significant proposed neuroprotective mechanism of this compound is its ability to exert anti-apoptotic effects. openaccessjournals.comnih.govresearchgate.netdovepress.com this compound has been shown to intervene in the mitochondrial apoptotic cascade, a key pathway involved in neuronal cell death in neurodegenerative diseases. openaccessjournals.comnih.govresearchgate.netdovepress.com

Research findings indicate that this compound can:

Prevent the collapse of mitochondrial membrane potential. researchgate.netdovepress.com

Reduce the release of cytochrome c from mitochondria. researchgate.netdovepress.com

Inhibit the activation of caspase-3, a key executioner enzyme in apoptosis. researchgate.netdovepress.com

Up-regulate the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. openaccessjournals.comnih.govdovepress.comnih.gov

Down-regulate pro-apoptotic molecules like Bax and c-Jun. dovepress.com

Prevent the nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a protein implicated in pro-apoptotic signaling. researchgate.netdovepress.com

Induce the expression of pro-survival neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). openaccessjournals.comnih.govdovepress.comnih.gov

These anti-apoptotic actions are thought to contribute to the survival of neurons, potentially slowing the progression of neurodegenerative processes. nih.govdovepress.com Studies have shown these effects in various neuronal cell lines and primary neurons, sometimes at concentrations lower than those required for MAO inhibition, suggesting an MAO-independent mechanism. openaccessjournals.comnih.govrmmj.org.il

Antioxidant Properties

Induction of Antioxidant Enzymes (e.g., Heme Oxygenase-1, NQO1, Catalase, SOD1, SOD2)

This compound has been shown to induce the expression of various antioxidant enzymes, which play a crucial role in protecting cells from oxidative stress. Oxidative stress is a significant factor in the pathogenesis of neurodegenerative diseases.

Studies have indicated that this compound treatment can lead to the nuclear translocation of the transcription factor Nrf2, which is a key regulator of the antioxidant response element (ARE) pathway researchgate.netnih.govfrontiersin.org. The activation of Nrf2 subsequently increases the mRNA levels of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and catalase researchgate.netnih.gov. Increased levels of these enzymes provide a defense against oxidative stress nih.gov.

Furthermore, chronic treatment with this compound has been shown to induce indirect antioxidant activity by enhancing the expression of anti-oxidative enzymes including SOD1, SOD2, and catalase mdpi.comresearchgate.net. These enzymes directly neutralize reactive oxygen species (ROS) frontiersin.org.

Data from studies investigating the effect of this compound on mRNA levels of antioxidant enzymes in PC12 cell cultures exposed to ischemic insult (oxygen-glucose deprivation/reoxygenation) demonstrate a significant increase in the expression of NQO1, HO-1, and catalase compared to untreated cultures nih.gov.

| Enzyme | Fold Increase in mRNA Level (vs. OGD/R insult) | Reference |

| Heme Oxygenase-1 | 1.8–2.0 | nih.govresearchgate.net |

| NQO1 | 1.8–2.0 | nih.govresearchgate.net |

| Catalase | 1.8–2.0 | nih.govresearchgate.net |

This induction of antioxidant enzymes via the Akt/Nrf2 signaling pathway is suggested to contribute to this compound's neuroprotective effects in ischemic neuronal cultures by reducing neurotoxic reactive oxygen species researchgate.netnih.govresearchgate.net.

Neurotrophic Factor Modulation

Neurotrophic factors are essential for neuronal survival, growth, and differentiation. This compound has been reported to modulate the levels of key neurotrophic factors.

Research suggests that this compound can enhance the expression of pro-survival neurotrophic factors, including Glial Cell Line-Derived Neurotrophic Factor (GDNF) nih.gov. GDNF is known for its crucial role in the survival and maintenance of dopaminergic neurons.

This compound has also been shown to upregulate Brain-Derived Neurotrophic Factor (BDNF) nih.gov. BDNF is a widely expressed neurotrophic factor that supports neuronal survival, synaptic plasticity, and neurogenesis. The induction of BDNF by this compound is considered to contribute to its neuroprotective properties nih.gov. The activation of the TrkB/PI3K/CREB signaling pathway is implicated in the induction of neurotrophic factors like BDNF and GDNF by this compound and selegiline (B1681611) researchgate.net.

Upregulation of Glial Cell Line-Derived Neurotrophic Factor (GDNF)

Anti-inflammatory Functions

Neuroinflammation is a significant contributor to the progression of neurodegenerative diseases. This compound has demonstrated anti-inflammatory properties.

Studies have shown that this compound can attenuate inflammation by potentially impairing NLRP1-inflammasome activation, thereby reducing the release of IL-1β drugbank.com. In a rotenone-induced rat model of Parkinson's disease, this compound reduced TNF-α mRNA expression in brain homogenates nih.gov. This compound may also attenuate microglia activation-related oxidative stress and pro-inflammatory cytokine release core.ac.uk. The antioxidant properties of this compound are suggested to be partly responsible for its anti-inflammatory effects by preventing the activation of inflammation-related transcription factors like NF-κB core.ac.uk.

Modulation of Mitochondrial Function and Homeostasis

Mitochondrial dysfunction is a key feature in many neurodegenerative disorders. This compound has been shown to positively modulate mitochondrial function and homeostasis.

This compound contributes to neuroprotection by maintaining mitochondrial function and homeostasis nih.govpatsnap.com. It can intervene in the mitochondrial apoptosis system nih.gov. This compound's neuroprotective effects are linked to mitochondrial protection, partly by increasing mitochondria-specific antioxidant enzymes through the Akt/Nrf2 redox-signaling pathway researchgate.netnih.govresearchgate.net. This compound can also decrease reactive oxygen species levels and mitochondrial dysfunction, potentially through a direct antioxidant effect of its propargylamine (B41283) pharmacophore mdpi.com.

This compound and selegiline have been shown to prevent the opening of the mitochondrial permeability transition pore (mPTP), which is involved in initiating the apoptosis cascade researchgate.net. This action contributes to their neuroprotective functions by modulating mitochondrial apoptosis nih.govresearchgate.net.

Suppression of Alpha-Synuclein (B15492655) Oligomerization and Aggregation

The aggregation of alpha-synuclein is a pathological hallmark of synucleinopathies, including Parkinson's disease. This compound has been investigated for its ability to modulate alpha-synuclein processing.

This compound has been shown to prevent the toxic oligomerization and aggregation of alpha-synuclein nih.gov. It may also promote the degradation of alpha-synuclein and mitigate its neurotoxicity nih.gov. Studies in a cell-culture model overexpressing alpha-synuclein demonstrated that this compound prevented paraquat-induced oxidative stress and caspase 3 activation core.ac.uk. This compound has also been shown to decrease the protein expression of ischemia-induced alpha-synuclein researchgate.netnih.govresearchgate.net.

These findings suggest that this compound's ability to suppress alpha-synuclein oligomerization and aggregation contributes to its neuroprotective profile in models of neurodegeneration researchgate.netnih.govresearchgate.netnih.gov.

Preclinical Research on Rasagiline

In vitro Studies

In vitro studies provide controlled environments to investigate the direct effects of compounds like rasagiline on neuronal cells and the underlying cellular mechanisms. These models allow for the assessment of neuroprotection against specific insults.

Neuronal Cell Line Models

Neuronal cell lines, such as PC12 and SH-SY5Y cells, are widely used in preclinical research due to their ease of culture and ability to differentiate into neuronal-like cells. Studies using these models have demonstrated neuroprotective effects of this compound against various toxic challenges researchgate.netdovepress.comresearchgate.net.

In PC12 cells, which express MAO-A and, upon differentiation with Nerve Growth Factor (NGF), express MAO-B, this compound has shown protection against apoptotic cell death induced by serum and NGF withdrawal dovepress.comcaymanchem.com. This protective effect was observed across a range of concentrations (0.01 to 100 µM) caymanchem.com. Furthermore, this compound protected NGF-differentiated PC12 cells from cell death induced by oxygen and glucose deprivation (OGD), an in vitro model of ischemia nih.govmdpi.com. This protection was dose-dependent, with significant reductions in cell death observed at 100 nM and 1 µM concentrations nih.gov. This compound also attenuated the increase in prostaglandin (B15479496) E2 (PGE2) release induced by OGD and helped maintain ATP content in these cells nih.gov.

SH-SY5Y human dopaminergic neuroblastoma cells have also been used to study this compound's effects. This compound has demonstrated neuroprotective activity in SH-SY5Y cells exposed to toxins such as N-methyl-(R)salsolinol and peroxynitrite dovepress.comcore.ac.uk. It has been shown to protect these cells from apoptosis induced by toxin-induced mitochondrial impairment core.ac.uk. In SH-SY5Y cells overexpressing alpha-synuclein (B15492655), this compound reduced cell death induced by paraquat (B189505), a free radical generator core.ac.ukresearchgate.net. This protection was associated with reduced caspase-3 activation, decreased superoxide (B77818) generation, and increased cellular glutathione (B108866) levels researchgate.netresearchgate.netmdpi.com.

Primary Neuronal Culture Models

Primary neuronal cultures, derived directly from animal or human neural tissue, offer a more physiologically relevant model compared to cell lines. Studies using primary cultures have also supported the neuroprotective effects of this compound openaccessjournals.comhres.ca.

In cultures of fetal rat and human ventral mesencephalic neurons, this compound was found to increase neuronal survival researchgate.netnih.gov. Comparative studies with selegiline (B1681611), another MAO-B inhibitor, indicated that this compound was more effective in promoting neuronal survival, specifically increasing the survival of dopaminergic neurons researchgate.netnih.gov. This effect was observed with no statistically significant increase in the survival of GABAergic neurons nih.gov.

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Insult Models

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) models in vitro mimic the conditions of ischemic stroke. This compound has been investigated for its protective effects in these models, particularly using PC12 cells mdpi.commdpi.compreprints.org.

Exposure of PC12 cells to OGD followed by reoxygenation leads to significant cell death mdpi.compreprints.org. Treatment with this compound has been shown to significantly decrease necrotic cell death in this model mdpi.com. For example, 10 µM this compound decreased necrotic cell death by 33% in PC12 cells subjected to 4 hours of OGD followed by 18 hours of reoxygenation mdpi.com. The neuroprotective effect was dose-dependent, with concentrations of 3-10 µM inducing 20-80% neuroprotection researchgate.net.

Studies have explored the mechanisms behind this compound's protection in OGD/R models. This compound decreased the production of reactive oxygen species (ROS) and reduced the nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) mdpi.compreprints.orgresearchgate.net. It also increased the phosphorylation of protein kinase B (Akt) and decreased the protein expression of ischemia-induced alpha-synuclein mdpi.compreprints.orgresearchgate.net. Furthermore, this compound treatment induced the nuclear shuttling of the transcription factor Nrf2 and increased the mRNA levels of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase (NQO1), and catalase mdpi.compreprints.orgresearchgate.net.

Oxidative Stress Models

Oxidative stress is implicated in various neurodegenerative conditions. This compound has demonstrated protective effects in several in vitro models of oxidative stress researchgate.netdovepress.comnih.govwikipedia.orgnih.gov.

In SH-SY5Y cells, this compound protected against oxidative stress induced by paraquat core.ac.ukresearchgate.netresearchgate.net. This protection involved reducing superoxide generation and increasing cellular glutathione levels researchgate.netresearchgate.net. This compound also attenuated microglia activation-related oxidative stress and the release of pro-inflammatory cytokines in vitro core.ac.ukresearchgate.net.

In PC12 cells, this compound prevented the fall in mitochondrial potential and cytotoxicity induced by oxidative stress from peroxynitrite or glucose oxygen deprivation en-journal.org. This protective action is associated with increasing the activity of anti-apoptotic factors like Bcl-2 and antioxidant enzymes en-journal.org.

Hypoxic Injury Models

In vitro models of hypoxic injury have been used to assess this compound's neuroprotective potential. This compound has been shown to protect neurons in animal models against hypoxic injury researchgate.netneurology.org. While the search results primarily highlight in vivo studies for hypoxic injury, the OGD/R models discussed in Section 3.1.3 also involve a hypoxic component (oxygen deprivation), and this compound demonstrated protection in these models nih.govmdpi.com.

Cerebral Trauma Models

Preclinical studies, including in vitro investigations, have explored the effects of this compound in models relevant to cerebral trauma wikipedia.org. This compound has been shown to reduce cerebral edema in a mouse model of traumatic brain injury caymanchem.com. While the detailed in vitro mechanisms specifically for cerebral trauma models were not extensively covered in the search results, the general neuroprotective and anti-apoptotic effects observed in other insult models (like oxidative stress and OGD/R) may contribute to its potential effects in the context of trauma.

Here is an interactive table summarizing some of the in vitro findings:

| Cell Model | Insult Type | This compound Concentration | Key Findings | Source |

| PC12 (NGF-differentiated) | Serum and NGF withdrawal | 0.01 to 100 µM | Inhibited apoptotic cell death. | caymanchem.com |

| PC12 (NGF-differentiated) | Oxygen and Glucose Deprivation (OGD) | 100 nM, 1 µM | Dose-dependent reduction in cell death (68% and 80% reduction, respectively). Attenuated PGE2 release, maintained ATP. | nih.gov |

| PC12 | OGD/Reoxygenation (OGD/R) | 10 µM | Decreased necrotic cell death by 33%. | mdpi.com |

| PC12 | OGD/R | 3-10 µM | Dose-dependent neuroprotection (20-80%). Reduced ROS, decreased nuclear GAPDH, increased Akt phosphorylation, decreased alpha-synuclein. Increased nuclear Nrf2, increased antioxidant enzyme mRNA (HO-1, NQO1, catalase). | preprints.orgresearchgate.net |

| SH-SY5Y | N-methyl-(R)salsolinol, Peroxynitrite | Not specified | Neuroprotective, protected from apoptosis. | dovepress.comcore.ac.uk |

| SH-SY5Y (with alpha-synuclein) | Paraquat (oxidative stress) | Not specified | Reduced cell death, reduced caspase-3 activation, decreased superoxide, increased glutathione. | researchgate.netresearchgate.net |

| Fetal Rat/Human Ventral Mes. | General culture conditions (survival) | Not specified | Increased neuronal survival, particularly dopaminergic neurons. More effective than selegiline. | researchgate.netnih.gov |

| Microglia | Activation-related oxidative stress/inflammation | Not specified | Attenuated oxidative stress and pro-inflammatory cytokine release. | core.ac.ukresearchgate.net |

Clinical Research and Therapeutic Applications

Clinical Trials in Parkinson's Disease (PD)

Clinical trials have investigated rasagiline's effects in different patient populations with PD, ranging from early, untreated individuals to those with more advanced disease experiencing motor fluctuations. openaccessjournals.comneurology.orgclinicaltrialsarena.com

Adjunctive Therapy with Levodopa (B1675098) in Advanced PD

This compound has also been investigated for its efficacy as an add-on therapy for patients with more advanced PD who are already being treated with levodopa and are experiencing motor fluctuations, such as "off" times. openaccessjournals.comneurology.orgclinicaltrialsarena.compracticalneurology.comnih.gov

The PRESTO (Parkinson's this compound: Efficacy and Safety in the Treatment of Off) study was a 26-week, multicenter, randomized, placebo-controlled, double-blind trial that assessed the efficacy and safety of this compound as adjunctive therapy in patients with PD experiencing motor fluctuations despite optimized levodopa treatment. openaccessjournals.comneurology.orgpracticalneurology.comnih.govmednet.catandfonline.com A total of 472 patients were randomized to receive this compound 0.5 mg/day, this compound 1 mg/day, or placebo, in addition to their existing levodopa regimen. nih.govtandfonline.com

The primary outcome measure for the PRESTO study was the change from baseline in the total daily "off" time, as recorded by patient diaries. neurology.orgnih.gov "Off" time refers to periods when the effects of levodopa wear off and PD symptoms return or worsen. neurology.orgclinicaltrialsarena.com

The results demonstrated that both doses of this compound significantly reduced daily "off" time compared to placebo. openaccessjournals.comnih.govtandfonline.com Patients treated with this compound 1 mg/day experienced a decrease of 1.85 hours (29%) in daily "off" time, while those on 0.5 mg/day had a decrease of 1.41 hours (23%), compared to a 0.91 hour (15%) decrease in the placebo group. openaccessjournals.comnih.govresearchgate.net Compared to placebo, the 1 mg/day group had 0.94 hours less "off" time per day, and the 0.5 mg/day group had 0.49 hours less "off" time per day. nih.govresearchgate.net

Secondary endpoints, including UPDRS activities of daily living scores during "off" time and motor performance during "on" time, also showed improvements with this compound treatment. openaccessjournals.comnih.govresearchgate.net

| Treatment Group (PRESTO) | Change from Baseline in Total Daily "Off" Time (hours) | Percentage Reduction in "Off" Time |

|---|---|---|

| This compound 1 mg/day | -1.85 hours openaccessjournals.comnih.govresearchgate.net | 29% openaccessjournals.comnih.govresearchgate.net |

| This compound 0.5 mg/day | -1.41 hours openaccessjournals.comnih.govresearchgate.net | 23% openaccessjournals.comnih.govresearchgate.net |

| Placebo | -0.91 hours openaccessjournals.comnih.govresearchgate.net | 15% openaccessjournals.comnih.govresearchgate.net |

LARGO Study Design and Outcomes

The LARGO (Lasting effect in Adjunct therapy with this compound Given Once daily) study was an 18-week, randomized, double-blind, parallel-group trial conducted at 74 sites across Europe, Israel, and Argentina. openaccessjournals.comneurology.orgnih.gov The study aimed to evaluate the efficacy and tolerability of this compound as an adjunct therapy in Parkinson's disease patients experiencing motor fluctuations while on levodopa treatment. openaccessjournals.comneurology.orgpracticalneurology.com A total of 687 patients were randomly assigned to one of three groups: oral this compound 1 mg once daily, entacapone (B1671355) 200 mg with each levodopa dose (as an active comparator), or matching placebos. openaccessjournals.comneurology.orgnih.gov

The primary outcome measure for the LARGO study was the mean change in total daily "off" time, as recorded by patient diaries. openaccessjournals.comnih.gov The study demonstrated that treatment with this compound resulted in a significant reduction in mean daily "off" time compared to placebo. openaccessjournals.comneurology.orgnih.gov The reduction in "off" time with this compound was found to be similar to that achieved with entacapone. neurology.orgnih.gov

Interactive Table 1: LARGO Study Primary Outcome (Change in Daily "Off" Time)

| Treatment Group | Change in Mean Daily "Off" Time (hours) | p-value (vs. Placebo) |

| This compound 1 mg | -1.18 nih.gov | 0.0001 nih.gov |

| Entacapone | -1.2 nih.gov | <0.0001 nih.gov |

| Placebo | -0.4 nih.gov | - |

Changes in UPDRS scores also showed significant improvement with this compound treatment, including for activities of daily living during "off" time and motor function during "on" time. nih.gov

Impact on "Off" Time and Motor Fluctuations

Clinical studies, including the LARGO and PRESTO trials, have shown that this compound treatment can significantly reduce mean daily "off" time and improve motor fluctuations in patients with Parkinson's disease treated with levodopa. openaccessjournals.comneurology.orgpracticalneurology.comnih.govdavisphinneyfoundation.org In the PRESTO study, patients treated with this compound showed decreases in daily "off" time compared to the placebo group. openaccessjournals.com The LARGO study similarly demonstrated a reduction in "off" time and an increase in "on" time without troublesome dyskinesia with this compound treatment. nih.govpracticalneurology.com Adding this compound to an optimized dopaminergic treatment regimen in patients with relatively mild motor fluctuations can reduce mean total daily "off" time. nih.gov The benefits of this compound on motor function are related to the improvement of cardinal symptoms of Parkinson's disease. nih.gov

Clinical Studies in Other Neurodegenerative Conditions

Beyond Parkinson's disease, this compound has been explored for its potential in other neurodegenerative conditions, particularly Alzheimer's disease. alzforum.org

Alzheimer's Disease (AD) Research

MAO-B activity is reported to be increased in the brains of individuals with Alzheimer's disease, mainly in reactive astrocytes near amyloid plaques. alzforum.org This observation, along with reports of this compound exhibiting anti-apoptotic and neuroprotective activity in preclinical studies, has led to investigations into its potential role in AD. alzforum.org

Phase 2 Trial Designs and Outcomes

Several Phase 2 trials have investigated this compound in Alzheimer's disease. One multicenter, placebo-controlled Phase 2 trial conducted by Teva Pharmaceuticals Industries and Eisai from 2004 to 2007 evaluated this compound in people with mild to moderate AD who were also taking donepezil. alzforum.org This trial enrolled 376 participants and treated them for one year with this compound (1 or 2 mg daily) or placebo, alongside donepezil. alzforum.org The primary endpoint was cognition. alzforum.org However, the companies ended their collaboration in 2006, and results from this specific trial are not publicly available. alzforum.org

More recently, a small Phase 2 proof-of-concept study initiated in 2015 by Cleveland Clinic researchers aimed to assess whether this compound could improve regional brain metabolism in people with AD as measured by FDG-PET. alzforum.orgalzdiscovery.org This trial enrolled 50 volunteers with a clinical diagnosis of mild to moderate AD and FDG-PET findings consistent with AD. alzforum.org Participants received this compound (titrated to 1 mg daily) or placebo for 24 weeks. alzforum.org

The Cleveland Clinic Phase 2 trial met its primary endpoint, demonstrating a favorable change in FDG-PET differences in the this compound group compared to placebo in specific brain regions, including the middle frontal, anterior cingulate, and striatal areas. alzforum.orgnih.gov

Neuroimaging Studies (e.g., FDG-PET, SPECT)

Neuroimaging techniques, such as FDG-PET and SPECT, have been employed in clinical studies of this compound in Alzheimer's disease to assess its potential effects on brain metabolism and blood flow. alzforum.orgnih.govresearchgate.netnih.gov

The Cleveland Clinic Phase 2 trial utilized FDG-PET to measure regional brain metabolism. alzforum.orgnih.gov The results indicated that glucose metabolism declined less in frontal, anterior cingulate, and striatal regions in the this compound-treated group compared with placebo. alzforum.orgnih.gov

A separate small study using SPECT examined the effects of adjunctive this compound treatment on regional cerebral blood flow (rCBF) in patients with AD. alzforum.orgresearchgate.netnih.gov This study included 22 patients with AD, with 11 receiving adjunctive this compound (1 mg/day) along with acetylcholinesterase inhibitors (AChEI), and 11 receiving only AChEI for approximately 1.6 years. nih.gov SPECT analysis revealed that the this compound-treated group showed increased rCBF in the cingulate gyrus, inferior frontal gyrus, putamen, and thalamus compared to the comparison group. researchgate.netnih.gov These findings suggest that adjunctive this compound treatment may have beneficial effects on brain perfusion in AD patients. researchgate.netnih.gov

Cognitive Function Assessments (e.g., UPDRS Part I, MMSE)

Assessments of cognitive function have been included as secondary or exploratory endpoints in some studies involving this compound, although the primary focus of the outlined sections is not solely on cognitive outcomes.

In the Cleveland Clinic Phase 2 FDG-PET study in AD, exploratory clinical measures were assessed. alzforum.orgnih.gov The treated group showed significant improvement on the Quality of Life-AD (QOL-AD) test and trends favoring better performance on several other cognitive tests. alzforum.orgnih.gov However, no effects were observed on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) or activities of daily living in this study. nih.gov

While the Unified Parkinson's Disease Rating Scale (UPDRS) Part I (Mentation) is primarily used in Parkinson's disease studies, a meta-analysis of trials in Parkinson's patients without dementia showed small improvements in UPDRS Part I scores with this compound treatment at 1 mg/day compared to placebo. alzdiscovery.org However, treatment at 2 mg/day did not show this improvement. alzdiscovery.org

The Mini-Mental State Examination (MMSE) is a general cognitive assessment tool sometimes used in studies of neurodegenerative diseases. In one study mentioned in the search results concerning cognitive function, a slow decline was seen in MMSE scores in both this compound and placebo groups in Parkinson's patients, with a significantly higher rate of decline with this compound treatment in the intention-to-treat analysis, although the per-protocol analysis did not show statistically significant differences. alzdiscovery.org

Interactive Table 2: Cleveland Clinic AD Study - Exploratory Clinical Outcomes

| Assessment Tool | Outcome in this compound Group vs. Placebo | p-value |

| Quality of Life-AD (QOL-AD) | Significant improvement nih.gov | < 0.04 nih.gov |

| Digit Span | Non-significant directional favoring nih.gov | - |

| Verbal Fluency | Non-significant directional favoring nih.gov | - |

| Neuropsychiatric Inventory (NPI) | Non-significant directional favoring nih.gov | - |

| ADAS-cog | No observed effect nih.gov | - |

| Activities of Daily Living | No observed effect nih.gov | - |

Regional Cerebral Blood Flow (rCBF) Analysis

Amyotrophic Lateral Sclerosis (ALS) Research

This compound has been investigated as a potential therapeutic agent for Amyotrophic Lateral Sclerosis (ALS) due to its potential neuroprotective properties, including effects on mitochondrial function. neurology.orguiowa.edu

Several clinical trials have evaluated this compound in patients with ALS. A 12-month randomized placebo-controlled trial (Phase 2) involving 80 participants in the United States randomized patients to receive either 2 mg oral this compound or placebo in a 3:1 ratio. neurology.orgduke.edu The primary outcome measure was the twelve-month slope of decline of the ALS Functional Rating Scale-Revised (ALSFRS-R). neurology.orgduke.edu This trial did not find a significant difference in the average 12-month ALSFRS-R slope between the this compound group and the control cohorts. duke.edu

Another randomized, placebo-controlled, parallel-group, double-blind phase 2 trial (RAS-ALS study) investigated this compound (1 mg/day) as an add-on therapy to riluzole (B1680632) in 252 ALS patients in Germany. jwatch.orguni-rostock.defirstwordpharma.com The primary endpoint of this study was survival time over an 18-month intervention period. uni-rostock.deresearchgate.net In the intention-to-treat analysis, this compound showed no significant survival benefit compared to placebo. jwatch.orguni-rostock.de However, a post-hoc analysis suggested a potential benefit from this compound in patients with faster disease progression (defined by a baseline ALSFRS-R decline rate greater than 0.5 points/month), showing prolonged survival after 6 and 12 months and a reduced decline of ALSFRS-R after 18 months in this subgroup. jwatch.orguni-rostock.defirstwordpharma.com

The ALS Functional Rating Scale-Revised (ALSFRS-R) is a widely used outcome measure in ALS clinical trials to assess the progression of functional disability. researchgate.netnih.gov In the 12-month trial of this compound (2 mg/day) in 80 ALS participants, the primary outcome was the average slope of decline on the ALSFRS-R. neurology.orgduke.edu The results indicated no significant difference in this slope between the this compound group and the control groups. duke.edu In the RAS-ALS study (1 mg/day), while the primary endpoint was survival, a post-hoc analysis examining the ALSFRS-R decline rate suggested a reduced decline in patients with faster progression who received this compound compared to placebo in that subgroup. uni-rostock.defirstwordpharma.com

Mitochondrial dysfunction is implicated in the pathogenesis of ALS, and this compound has been explored for its potential effects on mitochondrial biomarkers. neurology.orguiowa.edu In an open-label screening trial involving 36 ALS patients treated with 2 mg oral this compound daily for 12 months, exploratory biomarkers were assessed. uiowa.eduresearchgate.netresearchgate.net The study found that this compound changed biomarkers over the 12 months, with an increase in mitochondrial membrane potential (measured by JC-1 red/green fluorescent ratio) and a decrease in apoptosis markers (measured by Bcl-2/Bax ratio). uiowa.eduresearchgate.netresearchgate.net Specifically, the mitochondrial membrane potential increased (JC-1 ratio 1.92, p = 0.0001) and apoptosis markers decreased (Bcl-2/Bax ratio 0.24, p < 0.0001). uiowa.eduresearchgate.netresearchgate.net These findings suggested engagement of exploratory mitochondrial biomarkers, although the study did not show improvement in the rate of decline on the ALSFRS-R. uiowa.eduresearchgate.net Two separate clinical trials testing this compound in ALS have also used lymphocyte apoptosis, mitochondrial superoxide (B77818), and mitochondrial membrane potential as secondary outcomes. researchgate.netexonpublications.com

ALS Functional Rating Scale-Revised (ALSFRS-R)

Depression in Parkinson's Disease and Other Mood Disorders

Depressed mood is a common non-motor symptom in Parkinson's disease, and the potential effects of this compound on depressive symptoms have been investigated. nih.govmdpi.cominnovationscns.com While some studies have suggested a benefit of this compound treatment on mood, findings have been mixed. nih.govmdpi.com

A 12-week, double-blind, placebo-controlled trial (ACCORDO) evaluated the effects of this compound (1 mg/day) on depressive symptoms and cognition in non-demented PD patients with depressive symptoms. nih.govnih.gov The primary efficacy variable was the change from baseline in the Beck Depression Inventory (BDI-IA) total score at week 12. nih.govnih.gov This study did not find a significant difference between the this compound and placebo groups for the reduction in the total BDI-IA score at week 12. nih.govnih.gov However, an analysis at week 4 showed a significant difference favoring this compound. nih.govnih.gov Post-hoc analyses of this study also indicated statistical superiority of this compound versus placebo in the UPDRS Part I depression item and certain domains of the Parkinson's disease quality of life questionnaire (PDQ-39). nih.govnih.gov

A post-hoc exploratory analysis of the ADAGIO study, conducted in patients with early PD, also found that treatment with this compound 1 mg/day significantly improved the depression item on the non-motor experiences of daily living scale compared to placebo. nih.gov

Conversely, some subsequent research has not replicated a significant effect of this compound on depressive symptoms in PD patients, although post hoc analyses have sometimes indicated some improvements. mdpi.com There is a notable issue regarding the action of this compound on affective symptoms, such as depression and anxiety, which has been scarcely explored, despite MAO-B inhibitors being experimented with in the treatment of depression. mdpi.com

The potential antidepressant effect of this compound may be related to enhanced dopaminergic neurotransmission due to MAO-B inhibition, which increases synaptic dopamine (B1211576) availability. mdpi.com However, MAO-B inhibitors can also affect other monoamines. mdpi.com

While the primary focus is on PD, it is worth noting that MAO-B inhibitors, including selegiline (B1681611), have been explored for their potential in treating depression, including refractory geriatric depression. mdpi.com

Table 1: Summary of Key Clinical Research Findings

| Study Focus | Design | N | This compound Dose | Duration | Key Findings | Citations |

| PD: Regional Cerebral Blood Flow (rCBF) | Adjunctive treatment vs. no adjunctive treatment (SPECT) | 44 | 1 mg/day | ~2.2 years | Stable rCBF in right precuneus vs. decrease in comparison group; lower annual change in UPDRS motor score. | researchgate.netnih.gov |

| AD: Regional Cerebral Blood Flow (rCBF) | Adjunctive to AChEI vs. AChEI alone (SPECT) | 22 | 1 mg/day | ~1.6 years | Increased rCBF in cingulate gyrus, inferior frontal gyrus, putamen, and thalamus vs. comparison group. | nih.gov |

| AD: Tau PET & Metabolism | Phase II, double-blind, placebo-controlled | 50 | 1 mg/day | 24 weeks | Favorable change in FDG-PET in middle frontal, anterior cingulate, and striatal regions; higher baseline tau correlated with decline in placebo, larger effect of this compound. | nih.govresearchgate.netalzforum.org |

| ALS: Phase 2 Trial (ALSFRS-R Slope) | Randomized, double-blind, placebo-controlled | 80 | 2 mg/day | 12 months | No significant difference in average 12-month ALSFRS-R slope vs. controls. | neurology.orgduke.edu |

| ALS: Phase 2 Trial (Survival) (RAS-ALS) | Randomized, placebo-controlled, parallel-group, double-blind (add-on) | 252 | 1 mg/day | 18 months | No significant survival benefit in ITT analysis; post-hoc suggested prolonged survival and reduced ALSFRS-R decline in faster progressors. | jwatch.orguni-rostock.defirstwordpharma.com |

| ALS: Mitochondrial Biomarker Engagement | Open-label, multicenter screening trial | 36 | 2 mg/day | 12 months | Increased mitochondrial membrane potential (JC-1 ratio) and decreased apoptosis markers (Bcl-2/Bax ratio). | uiowa.eduresearchgate.netresearchgate.net |

| PD: Depression & Mood Disorders (ACCORDO) | 12-week, double-blind, placebo-controlled | 123 | 1 mg/day | 12 weeks | No significant difference in BDI-IA total score at week 12; significant difference favoring this compound at week 4; post-hoc showed superiority on UPDRS Part I depression item. | nih.govnih.gov |

| PD: Depression (ADAGIO post-hoc) | Post-hoc exploratory analysis of early PD trial | N/A | 1 mg/day | N/A | Significantly improved depression item on non-motor experiences of daily living scale vs. placebo. | nih.gov |

Note: The tables above are intended to be interactive data tables in a digital format.

Impact on Non-Motor Symptoms (e.g., fatigue, sleepiness, apathy)

This compound's effects extend to various non-motor symptoms experienced by individuals with PD. These can include fatigue, sleep disturbances, and apathy, which significantly impact quality of life. scirp.orgmdpi.com

Several studies have explored this compound's potential benefits in reducing fatigue in PD patients. mdpi.comresearchgate.netexplorationpub.com The relief of fatigue is often linked to improvements in motor function or other non-motor symptoms like sleep disturbances, apathy, and depression that frequently coexist with PD-related fatigue. mdpi.com

A randomized controlled study in 2015 reported that this compound 1 mg/day significantly improved the Modified Fatigue Impact Scale score from baseline to 12 weeks compared with placebo in PD patients with moderate-to-severe fatigue. researchgate.net An evidence-based review from 2019 suggested that this compound can be an effective treatment for fatigue in PD patients, although the study supporting this had a small sample size. researchgate.netexplorationpub.com A substudy of the ADAGIO trial also showed that this compound was associated with significantly less progression of fatigue compared with placebo over a 9-month period. researchgate.net However, in the ADAGIO study, fatigue severity in the this compound group did not improve per se; rather, the placebo group became significantly more fatigued. dovepress.com

Regarding sleep, several small studies have indicated that this compound improved sleep quality in PD. alzforum.org An observational study suggested that adding this compound to levodopa improved sleep quality in PD patients with sleep disorders, with significant improvements in sleep latency and total sleep time compared to levodopa alone. dovepress.com The ACTOR study, a randomized, double-blind trial, also demonstrated that physician-assessed sleep disorders and daytime sleepiness decreased significantly more with this compound 1 mg/d than with pramipexole (B1678040) 1.5 mg/d. dovepress.com

A systematic review and meta-analysis investigating the effects of this compound on motor and non-motor symptoms in PD included fourteen studies. While there were statistically significant improvements in motor symptoms, non-motor symptoms showed no significant improvement with this compound compared to placebo in five of six meta-analyses. researchgate.netscirp.org However, the findings suggested that this compound could potentially improve non-motor symptoms, including engagement in social activities and quality of life. scirp.org

A sub-analysis of the ADAGIO study found that treatment with this compound 1 mg/day was associated with significantly less decline in non-motor experiences of daily living versus placebo over a 9-month period, as measured by the nM-EDL subscale of the MDS-UPDRS. nih.gov The clinical implications of this effect were noted as unclear due to the numerically small score changes. nih.gov

Antidepressant Combination Studies

The coadministration of MAO-B inhibitors like this compound with other antidepressants has been a subject of discussion due to the theoretical risk of serotonin (B10506) syndrome. psychdb.comopenaccessjournals.comelsevier.es However, clinical trial data provide insights into the safety and outcomes of such combinations.

In clinical trials with this compound, no incidence of serotonin toxicity was associated with the use of this compound 0.5 or 1 mg with antidepressants at doses generally seen in clinical practice for elderly patients and those with PD. openaccessjournals.com

Multiple case reports and randomized control trials (ADAGIO, LARGO, TEMPO) have involved participants taking both this compound and various antidepressants (including serotonin reuptake inhibitors, tricyclic antidepressants, or serotonin-norepinephrine reuptake inhibitors) without reported cases of serotonin syndrome during the study period. psychdb.com One case report described the successful use of this compound in combination with two antidepressants (bupropion and venlafaxine) in a patient with PD and major depressive disorder, noting significant improvement in neurovegetative symptoms of depression over a year. innovationscns.com

Studies have specifically examined the interaction between this compound and certain antidepressants. For instance, a study on the concomitant administration of this compound and escitalopram (B1671245) found no clinically significant interactions. clinicaltrialsregister.eu While current labeling may advise caution or avoidance, clinical trial data and case reports suggest that with careful clinical judgment and monitoring, the combination may be feasible, particularly at the recommended therapeutic dose of this compound. psychdb.comelsevier.esinnovationscns.comnih.gov

Studies in Progressive Supranuclear Palsy (PSP)

Progressive Supranuclear Palsy (PSP) is a neurodegenerative tauopathy with limited pharmacological treatment options. nih.govgoogle.com Given this compound's neuroprotective effects observed in preclinical models of neurodegeneration, its potential therapeutic role in PSP has been investigated. nih.govgoogle.com

A 1-year randomized, double-blind, placebo-controlled trial, known as PROSPERA, evaluated the safety, tolerability, and therapeutic effect of this compound 1 mg/d on symptom progression in 44 patients fulfilling the NINDS-PSP criteria. nih.govnih.govoup.comfrontiersin.org The combined primary endpoint included symptom progression as measured by the PSP rating scale (PSPRS) and the requirement of L-dopa rescue medication. nih.gov

An earlier report on the clinical use of this compound in PSP patients described administering this compound 1 mg/day to 16 PSP patients over 12 months and one patient over 9 months. This report suggested that this compound was effective in reducing the number of falls and reducing or eliminating depression for patients with PSP, and also appeared effective in improving or slowing the progression of dysphagia. google.com However, this appears to be a smaller, possibly uncontrolled or descriptive study compared to the PROSPERA trial.

Studies in Multiple System Atrophy

Multiple System Atrophy (MSA) is a complex and fatal neurodegenerative disorder characterized by autonomic failure, parkinsonism, and ataxia. jwatch.orgnih.govresearchgate.netnih.gov this compound has been investigated as a potential treatment for the parkinsonian variant of MSA (MSA-P). jwatch.orgnih.gov

A randomized, double-blind, placebo-controlled, multicenter trial assessed the efficacy, safety, and tolerability of this compound mesylate 1 mg in patients with MSA-P. jwatch.orgresearchgate.netnih.govclinicaltrialsregister.euhra.nhs.uk The study randomized patients with possible or probable parkinsonian-variant MSA to receive either 1 mg daily of this compound or placebo for 48 weeks. jwatch.orgresearchgate.netnih.gov The primary outcome variable was the change in the total Unified MSA Rating Scale (UMSARS) score parts I and II from baseline to 48 weeks. jwatch.org

The trial found no significant difference in the change in the primary outcome variable between the this compound and placebo groups. jwatch.orgresearchgate.netnih.gov The active group showed a 7.2-unit increase in the UMSARS score, while the placebo group showed a 7.8-unit increase. jwatch.org This study concluded that treatment with this compound 1 mg per day did not show a significant benefit in this population of patients with the parkinsonian variant of multiple system atrophy as assessed by UMSARS. nih.gov

Studies in Schizophrenia

Research has also explored the potential utility of this compound in the treatment of persistent negative symptoms of schizophrenia. alzforum.orgnih.govresearchgate.net

A 12-week, double-blind, placebo-controlled clinical trial randomized sixty people with schizophrenia or schizoaffective disorder who met criteria for persistent negative symptoms to receive either this compound 1 mg/d or placebo. nih.govresearchgate.net The primary outcome measure was the change in the Scale for the Assessment of Negative Symptoms (SANS) total score. nih.govresearchgate.net

In a mixed model analysis of covariance, there was a significant treatment × time effect for SANS total score. nih.govresearchgate.net The treatment × time interaction effect was also significant for the SANS avolition subscale score. nih.govresearchgate.net Post hoc analyses showed significant group differences at week 12 for SANS total score and SANS avolition subscale score, favoring this compound. nih.govresearchgate.net There was a significant difference in the number of participants with a ≥20% reduction in SANS avolition score, but not in SANS total score. nih.govresearchgate.net No significant group differences were found on cognitive tests. nih.govresearchgate.net

The results of this study support future research into the use of this compound for treating negative symptoms of schizophrenia, particularly avolition. nih.govresearchgate.net

Pharmacodynamics and Metabolism Relevant to Clinical Efficacy

Platelet MAO-B Inhibition in Clinical Studies

Clinical studies in both healthy individuals and patients with Parkinson's disease have demonstrated that rasagiline irreversibly inhibits platelet MAO-B. fda.gov Platelet MAO-B activity is often used as a surrogate marker for MAO-B activity in the brain due to the enzyme's presence in both tissues. nih.govfda.govexplorationpub.com Studies have shown that oral administration of this compound at a dose of 1 mg/day results in near-complete inhibition (>90%) of platelet MAO-B activity after the third daily dose. openaccessjournals.com Complete MAO-B inhibition in platelets was achieved with multiple doses of 0.5 mg, 1 mg, and 2 mg per day. fda.gov The irreversible nature of this compound's inhibition means that its effects on MAO-B activity persist beyond the drug's plasma elimination half-life, depending instead on the rate of de novo enzyme synthesis, which has a half-life of approximately 40 days in the human brain as measured by PET studies. openaccessjournals.comneurology.orgsnmjournals.org

Relationship Between MAO-B Inhibition and Clinical Effects

The primary mechanism underlying the symptomatic effects of this compound is likely the reduction in MAO-B activity, leading to increased availability of dopamine (B1211576) in the striatum. neurology.orgdrugbank.comfda.gov This elevated dopamine level and subsequent increased dopaminergic activity are thought to mediate the observed beneficial effects on motor function in models of dopaminergic dysfunction. drugbank.comfda.gov Clinical trials have demonstrated the efficacy of this compound as both a monotherapy in early Parkinson's disease and as an adjunct therapy to levodopa (B1675098) in more advanced stages, showing improvements in motor symptoms and a reduction in "off" time in fluctuating patients. wikipedia.orgopenaccessjournals.comneurology.orgnih.gov

Metabolic Pathways and Metabolite Activity

This compound undergoes extensive hepatic metabolism and almost complete biotransformation in the liver prior to excretion. drugbank.comsahpra.org.zanih.govebmconsult.com Less than 1% of the administered dose is excreted unchanged in the urine. openaccessjournals.comdrugbank.comnih.gov The metabolism of this compound proceeds through two main pathways: N-dealkylation and/or hydroxylation. openaccessjournals.comsahpra.org.zaebmconsult.com

Hepatic Biotransformation (CYP1A2)

In vitro experiments indicate that the metabolism of this compound is primarily dependent on the cytochrome P450 (CYP) enzyme system, with CYP1A2 being the major isoenzyme involved in its biotransformation. frontiersin.orgdrugbank.comsahpra.org.zanih.govebmconsult.comnih.gov This hepatic metabolism leads to the formation of several metabolites. openaccessjournals.comsahpra.org.zanih.govebmconsult.com

Drug-Drug Interactions and Contraindications

This compound's metabolism primarily via CYP1A2 suggests a potential for interactions with other drugs that are substrates, inhibitors, or inducers of this enzyme. Potent CYP1A2 inhibitors, such as ciprofloxacin, can increase this compound plasma levels, potentially requiring dosage adjustments. sahpra.org.zanih.govhres.ca Conversely, CYP1A2 inducers like omeprazole (B731) may reduce this compound exposure, potentially necessitating an increased dosage for equivalent clinical efficacy. nih.gov In vitro studies at high concentrations suggest that this compound is unlikely to cause clinically significant inhibition of other CYP isoenzymes (e.g., CYP2A6, 2C9, 2C19, 2D6, 2E1, 3A4). nih.govebmconsult.com

Interactions with Other MAO Inhibitors, Antidepressants, Opioids

Concomitant use of this compound with other MAO inhibitors (selective or nonselective) is contraindicated due to the increased risk of non-selective MAO inhibition, which could lead to a hypertensive crisis. wikipedia.orghres.canih.govhres.ca A washout period of at least 14 days is recommended between discontinuing this compound and initiating therapy with another MAO inhibitor. hres.cahres.cadrugs.com

Severe, potentially fatal reactions resembling serotonin (B10506) syndrome have been reported following the concomitant use of selective MAO inhibitors, including this compound, with certain antidepressants. wikipedia.orgdrugs.com These include serotonin-specific reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants, tetracyclic antidepressants, and triazolopyridine-derivative antidepressants. hres.cahres.cadrugs.com Concomitant use with these antidepressants should generally be avoided. drugs.com A minimum of 14 days should elapse between discontinuing this compound and initiating treatment with these classes of antidepressants. hres.cahres.ca

Concomitant use of this compound with certain opioid analgesics is also contraindicated due to the potential for serious, possibly fatal serotonin syndrome. hres.cahres.cadrugs.com Specific opioids mentioned include meperidine, tramadol, methadone, tapentadol, and propoxyphene. hres.cahres.cadrugs.com

Tyramine-Induced Pressor Responses (Cheese Effect)

The "cheese effect" is a phenomenon associated with non-selective monoamine oxidase inhibitors (MAOIs) where the ingestion of foods rich in tyramine (B21549) can lead to a hypertensive crisis. researchgate.netdovepress.com Tyramine is a vasoactive amino acid that is normally metabolized by MAO-A in the gut and liver. dovepress.com Inhibition of MAO-A allows tyramine to enter the systemic circulation and induce the release of catecholamines, resulting in a potentially dangerous increase in blood pressure. researchgate.net

This compound is a selective inhibitor of MAO-B. wikipedia.orgopenaccessjournals.com At therapeutic doses, this compound primarily inhibits MAO-B, with minimal inhibition of MAO-A. openaccessjournals.comnih.gov This selectivity for MAO-B is crucial in reducing the risk of tyramine-induced pressor responses compared to non-selective MAOIs. researchgate.netdovepress.comneurology.org Studies, including tyramine challenge studies in both healthy volunteers and PD patients, as well as home blood pressure monitoring in patients on this compound without dietary restrictions, have indicated that this compound can be used safely without the need for strict dietary tyramine restrictions typically required with older, non-selective MAOIs. openaccessjournals.comeuropa.eueuropa.eu Hypertensive events consistent with a cheese reaction were not observed in clinical studies while subjects were taking a normal diet without tyramine restriction. neurology.org

However, the selectivity of MAO-B inhibitors can diminish at higher doses, potentially leading to some inhibition of MAO-A. researchgate.net While the risk is significantly lower than with non-selective inhibitors, patients are generally advised to avoid foods containing very large amounts of tyramine. hres.ca

Interactions with Levodopa

Levodopa is a widely used medication in the treatment of Parkinson's disease, serving as a precursor to dopamine. wikipedia.orgmims.com this compound is used both as monotherapy in early PD and as adjunct therapy in more advanced cases, often in combination with levodopa. wikipedia.orguspharmacist.com

Clinical studies have demonstrated the efficacy of this compound as an adjunct therapy for patients receiving levodopa. neurology.orguspharmacist.com In patients with moderate-to-advanced PD experiencing motor fluctuations, this compound has shown beneficial effects in reducing "off" time (periods when levodopa's effects wear off and parkinsonian symptoms return) and increasing "on" time (periods of good motor function). nih.govuspharmacist.com The addition of this compound to levodopa therapy has been shown to be more effective in improving motor function and reducing the incidence of motor complications compared to levodopa therapy alone. neurologylive.comnih.gov

Studies have also investigated the pharmacokinetic interaction between this compound and levodopa. In PD patients receiving chronic levodopa treatment as adjunct therapy, there was no clinically significant effect of levodopa treatment on this compound clearance. europa.eueuropa.eu

This compound's potential to enhance the effects of levodopa is thought to be related to its inhibition of MAO-B, which reduces the breakdown of dopamine derived from levodopa in the brain. nih.govoup.com It is also hypothesized that this compound may contribute to the potentiation of levodopa by inhibiting glial MAO-B, which could play a role in dopamine metabolism in the parkinsonian brain. nih.gov

Impact on Dopamine Transporter (DAT)

The dopamine transporter (DAT) is a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus regulating extracellular dopamine concentrations. While this compound's primary mechanism of action is MAO-B inhibition, its potential impact on DAT has been explored.

Preclinical studies in rats suggest that this compound may indirectly influence DAT activity. Following subchronic administration, this compound increases dopamine levels in the striatum, potentially in part through the build-up of β-phenylethylamine, which is a substrate for MAO-B and has been shown to inhibit the plasma membrane dopamine transporter (DAT). nih.gov This potential indirect effect on DAT through β-phenylethylamine accumulation may contribute to the anti-parkinsonian effects observed with this compound. nih.gov

However, direct inhibition of dopamine reuptake by this compound is not considered its primary mechanism of action, which is firmly established as irreversible MAO-B inhibition. mims.comeuropa.eunih.gov

Challenges and Future Directions in Rasagiline Research

Q & A

Q. What are the primary preclinical models used to evaluate Rasagiline’s neuroprotective effects?

Researchers employ in vitro and in vivo models to study this compound’s neuroprotective properties. Key models include:

- PC-12 cells and SH-SY5Y neuroblastoma cells exposed to neurotoxins (e.g., 6-OHDA, MPTP), where this compound reduces apoptosis and oxidative stress .

- Transgenic mouse models of Parkinson’s disease (PD) and amyotrophic lateral sclerosis (ALS), where this compound delays disease progression by modulating mitochondrial function and antioxidant pathways .

- Sepsis-induced lung injury models in rodents, demonstrating this compound’s ability to reduce oxidative stress markers (MDA) and enhance antioxidant activity (SOD, GSH) . Methodological Tip: Standardize toxin concentrations and treatment durations to ensure reproducibility. Include sham controls to isolate this compound-specific effects.

Q. How do researchers standardize this compound dosing in animal models to mimic human pharmacokinetics?

Dosing protocols are extrapolated from human-equivalent doses (HED) using body surface area normalization. For example:

- In PD rodent models, 0.1–1 mg/kg/day is common, reflecting the human dose of 0.5–1 mg/day .